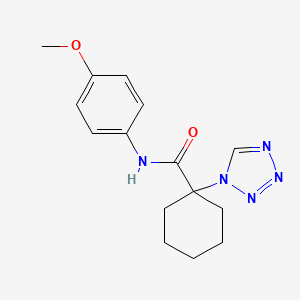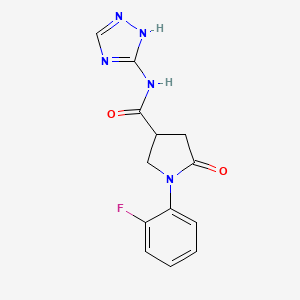![molecular formula C16H19N3O2 B4507120 4-[3-(5-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4507120.png)
4-[3-(5-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone
Vue d'ensemble
Description
4-[3-(5-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.147726857 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Bis(pyrazole-Benzofuran) Hybrids
Researchers developed novel compounds, including bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains such as E. coli, S. aureus, and S. mutans. The compounds also showed significant inhibitory activity against MRSA and VRE bacterial strains, with one compound, in particular, outperforming the reference drug Ciprofloxacin in biofilm inhibition tests. The study highlights the potential of these compounds in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Dihydropyrimidinone Derivatives
Another study focused on the synthesis of dihydropyrimidinone derivatives containing a piperazine/morpholine moiety. These compounds were synthesized via a one-pot Biginelli reaction, demonstrating a simple and efficient method for obtaining these derivatives in good yield. While the paper does not provide specific applications, the synthesis of these compounds contributes to the chemical repertoire potentially useful in pharmacological studies (Bhat et al., 2018).
1,2,4-Triazole Derivatives
A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that certain compounds exhibited good or moderate activities against various microorganisms. This work underscores the antimicrobial potential of piperazine-linked triazole derivatives, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).
Electrochemical Oxidation of Piperazine Phenols
Research into the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives uncovered a unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives. This study provides insight into the synthesis techniques that could be applicable in creating complex organic compounds with potential pharmacological applications (Amani et al., 2012).
Antitumor Activity of Dispiro[Indole-Pyrrolidine-Piperidine] Diones
A synthesis study of dispiro[indole-pyrrolidine-piperidine] diones revealed that these compounds exhibit considerable anti-tumor properties against various human tumor cells, including colon, breast, leukemia, and prostate cancers. This research contributes to the search for new anticancer agents with specific molecular structures (Girgis, 2009).
Propriétés
IUPAC Name |
4-[3-(5-methylindol-1-yl)propanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-2-3-14-13(10-12)4-7-18(14)8-5-16(21)19-9-6-17-15(20)11-19/h2-4,7,10H,5-6,8-9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTGXTOZIJBQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4507048.png)


![ethyl (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B4507077.png)
![2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetamide](/img/structure/B4507084.png)
![N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide](/img/structure/B4507094.png)
![methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507097.png)
![4-[({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4507104.png)

![2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B4507108.png)
![N-(2-chlorobenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507119.png)
![7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4507133.png)
![N-[3-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4507148.png)

